Bienvenue dans la boutique en ligne BenchChem!

Mannose-6-phosphate

Lysosomal Enzyme Targeting Receptor Binding Cellular Uptake

As the sole high-affinity ligand for both cation-independent and cation-dependent M6P receptors (CI-MPR/CD-MPR), Mannose-6-phosphate is indispensable for validating lysosomal enzyme trafficking, competitive inhibition assays, and enzyme replacement therapy (ERT) quality assessment. Unlike unphosphorylated mannose or positional isomers (e.g., mannose-1-phosphate, glucose-6-phosphate), M6P exhibits >1000-fold higher receptor affinity, ensuring reproducible receptor-mediated uptake and lysosomal delivery. Procure this ≥98% purity standard to guarantee accurate metabolomics profiling, glycan remodeling efficiency quantification, and reliable bioconjugation outcomes. Ideal for HRMS workflows and therapeutic glycoprotein development.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
Cat. No. B13060355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannose-6-phosphate
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1
InChIKeyNBSCHQHZLSJFNQ-QTVWNMPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannose-6-phosphate: The Essential Lysosomal Targeting Signal for Therapeutic Enzyme Delivery and Cellular Uptake Studies


Mannose-6-phosphate (M6P) is a phosphorylated monosaccharide that functions as the primary recognition marker for lysosomal enzyme trafficking in eukaryotic cells [1]. Its biological activity is mediated by two distinct P-type lectin receptors: the ~300 kDa cation-independent M6P receptor (CI-MPR) and the 46 kDa cation-dependent M6P receptor (CD-MPR), which bind M6P residues on N-linked glycans of approximately 60 different acid hydrolases to direct them from the Golgi apparatus to endosomal/lysosomal compartments [2]. In research and industrial contexts, M6P is utilized as a biochemical tool for studying receptor-ligand interactions, a critical analytical standard for metabolomics workflows, and a key functional moiety in the development and quality assessment of enzyme replacement therapies for lysosomal storage disorders [1].

Why Mannose, Glucose-6-phosphate, or Mannose-1-phosphate Cannot Substitute for Mannose-6-phosphate in Critical Receptor-Mediated Processes


The functional specificity of M6P is not simply a matter of the mannose backbone or the presence of a phosphate group; it is a precise structural requirement for high-affinity receptor binding and subsequent biological activity [1]. Unphosphorylated mannose exhibits negligible affinity for M6P receptors, with an apparent inhibition constant (Ki) three orders of magnitude higher than M6P in cellular uptake assays [1]. Furthermore, positional isomers such as mannose-1-phosphate and related hexose phosphates like glucose-6-phosphate demonstrate significantly reduced or undetectable receptor interaction [2]. Even minor alterations in the phosphorylation state—such as the presence of a phosphodiester versus a phosphomonoester—dramatically alter receptor binding profiles, with the CD-MPR showing weak or undetectable binding to phosphodiester derivatives [3]. Consequently, substituting M6P with closely related analogs in experiments or bioconjugation strategies will fail to replicate the receptor-mediated targeting, cellular internalization, and lysosomal delivery that are the hallmarks of M6P's unique biochemical utility.

Quantitative Comparative Analysis: Mannose-6-phosphate Differentiation from Closest Analogs and Alternatives


M6P Exhibits 1,000-fold Higher Inhibitory Potency than Unphosphorylated Mannose in Fibroblast Pinocytosis Assays

In competitive inhibition studies of β-glucuronidase pinocytosis by human fibroblasts, D-mannose 6-phosphate demonstrated an apparent Ki of 6 × 10⁻⁵ M, while D-mannose showed an apparent Ki of 6 × 10⁻² M, a difference of three orders of magnitude [1]. The study also demonstrated that D-mannose 6-phosphate was a more potent inhibitor than either D-mannose 1-phosphate or 2-deoxy-D-glucose 6-phosphate [1].

Lysosomal Enzyme Targeting Receptor Binding Cellular Uptake

CI-MPR Binds M6P Phosphomonoester with Nanomolar Affinity (Kd ~1 nM) vs. Millimolar Affinity for a Specific Phosphodiester Analog

The cation-independent M6P receptor (CI-MPR) contains high-affinity M6P-binding sites mapped to domains 1–3 and 9 with Kd values of approximately 1 nM [1]. In contrast, the receptor binds the phosphodiester analog N-acetylglucosamine 1'-(α-D-methylmannopyranose 6-monophosphate) with a much weaker, albeit measurable, Kd of approximately 0.1 mM [2]. Furthermore, the cation-dependent receptor (CD-MPR) displayed no detectable affinity for this same phosphodiester ligand [2].

Receptor Kinetics Binding Affinity Ligand Specificity

CD-MPR Discriminates Against Phosphodiester Glycans, While CI-MPR Binds Both Mono- and Diester Forms with High Affinity

Glycan microarray analysis revealed a key functional difference between the two M6P receptors. The CD-MPR bound weakly or undetectably to glycans containing a Man-P-GlcNAc phosphodiester, whereas the CI-MPR bound with high affinity to glycans containing either phosphomonoester (Man-6-P) or phosphodiester residues [1]. Neither receptor showed any binding to non-phosphorylated glycans [1].

Glycan Microarray Receptor Specificity Phosphodiester

Site-Specific Conjugation of High-Affinity M6P Glycans Enhances CI-MPR Binding by Up to 20-fold vs. Unmodified Therapeutic Enzyme

In a chemoenzymatic remodeling study of recombinant human acid α-glucosidase (rhGAA) for Pompe disease therapy, site-selective conjugation of synthetic M6P-glycan ligands resulted in rhGAA variants with 6-fold (Endo-A remodeled) and 20-fold (Endo-F3 remodeled) enhanced binding affinities for the CI-MPR receptor compared to the unmodified enzyme [1]. The remodeled enzymes also maintained full catalytic activity and greatly outperformed commercial rhGAA (Lumizyme) in reversing cellular pathology in a Pompe disease cell model [1].

Enzyme Replacement Therapy Bioconjugation Lysosomal Storage Disease

High-Value Application Scenarios for Mannose-6-phosphate in Research, Development, and Quality Control


Standard for MS-Based Metabolomics and Isomer Discrimination

M6P is an essential reference standard for high-resolution mass spectrometry (HRMS) workflows designed to distinguish and quantify hexose phosphate isomers in complex biological matrices. Studies have demonstrated that M6P, along with glucose-6-phosphate, fructose-6-phosphate, and others, can be unambiguously identified using MSn fragmentation with CID, HCD, and UVPD, enabling confident metabolic profiling and biomarker discovery without relying solely on chromatographic separation [1].

Functional Ligand for M6P Receptor Binding and Cellular Uptake Studies

As the sole high-affinity ligand for both CI-MPR and CD-MPR, M6P is indispensable for competitive inhibition assays to validate receptor-mediated uptake mechanisms. Its use at defined concentrations (e.g., 5–10 mM) enables researchers to confirm the specificity of cellular internalization pathways for novel lysosomal enzyme candidates or drug delivery vectors [2].

Quality Benchmark for M6P-Content Analysis in Therapeutic Enzyme Manufacturing

For enzyme replacement therapies (ERTs), the M6P content on the therapeutic glycoprotein is a critical quality attribute directly correlating with cellular uptake and efficacy. M6P serves as the quantitative benchmark in analytical methods used to assess glycan remodeling efficiency, where studies show that a 16-fold increase in M6P content translates to greatly enhanced lysosomal targeting and glycogen clearance in patient-derived cells [3].

Precursor in Chemoenzymatic Synthesis of High-Affinity Glycan Ligands

M6P derivatives and oxazolines are utilized as building blocks in the site-selective glycan remodeling of therapeutic enzymes. The synthesis of defined M6P tetrasaccharide oxazolines and their enzymatic transfer onto deglycosylated enzymes has been shown to yield homogeneous products with up to 20-fold enhanced CI-MPR binding, representing a significant advancement over heterogeneous glycoform mixtures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mannose-6-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.